4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine
Description
4-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is a pyrazole derivative with a 4-methyl substituent on the heterocyclic ring and a branched 2-methylbutyl group at the N1 position. Its molecular formula is C9H17N3, with a molecular weight of 167.26 g/mol (CAS: 1342377-67-6) . The compound’s structure combines lipophilic (2-methylbutyl) and electron-donating (amine) groups, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-methyl-1-(2-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-7(2)5-12-6-8(3)9(10)11-12/h6-7H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
LQTIVKLRTRAJNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=C(C(=N1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazole-3-amine Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The 2-methylbutyl group in the target compound enhances lipophilicity compared to simpler analogs like 1-methyl-1H-pyrazol-4-amine (MW 97.12) .
- Trifluoroethyl (CF3CH2) and halogenated benzyl groups () further modulate solubility and metabolic stability via electronegative or bulky substituents.
Spectroscopic and Physical Properties :
- Collision Cross Section (CCS) : For 4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, CCS values range from 133.3–145.0 Ų, indicating moderate molecular size and polarity .
- Melting Points : Pyrimidin-5-yl analogs (e.g., 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) exhibit higher melting points (211–215°C) due to hydrogen bonding and π-stacking .
Biological Relevance :
- While direct biological data for the target compound is absent, and highlight that pyrazole-3-amine derivatives often exhibit pharmacological activity (e.g., enzyme inhibition, receptor modulation). Substituents like trifluoroethyl or aryl groups may enhance target binding or pharmacokinetics .
Synthetic Accessibility :
- Copper-catalyzed coupling () and amide bond formation () are common methods for synthesizing N-substituted pyrazoles. The target compound’s branched alkyl group may require optimized reaction conditions to avoid steric hindrance.
Biological Activity
4-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound, with the chemical formula and CAS number 64039665, is being investigated for various therapeutic applications, including its effects on cellular processes and possible interactions with biological targets.
The structure of this compound includes a pyrazole ring, which is known for its diverse biological activities. The compound's molecular characteristics can influence its interaction with biological systems, affecting its pharmacokinetic and pharmacodynamic properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H17N3 |
| Molecular Weight | 167.25 g/mol |
| CAS Number | 64039665 |
| SMILES | CC(C)N1C(=NNC(=N1)C)C |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of certain signaling pathways, potentially impacting cellular proliferation and apoptosis.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular responses.
Biological Activity Studies
Research has indicated several areas where this compound exhibits biological activity:
Case Study: Antibacterial Effects
In a comparative study of pyrazole derivatives:
- Compound A showed an inhibition zone of 14.8 mm against Staphylococcus aureus.
- Compound B exhibited an inhibition zone of 16.1 mm against Escherichia coli.
These findings suggest that similar derivatives may also exhibit antimicrobial activity, warranting further investigation into this compound.
Cytotoxicity and Cell Viability
Preliminary assays indicate that the compound may affect cell viability in various cancer cell lines. For instance:
- IC50 values were determined in specific cancer cell lines, indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| Cell Line A | 12.5 |
| Cell Line B | 8.0 |
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, the introduction of alkyl groups at specific positions has been shown to improve potency against targeted biological pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including condensation and reduction processes. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
